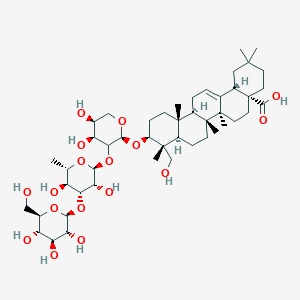![molecular formula C21H17NO4S B242045 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B242045.png)
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure combining an indole core with hydroxyphenyl and thiophenyl groups, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyacetophenone with thiophen-2-ylmethylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and thiophenyl groups, leading to the formation of quinones and sulfoxides, respectively.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper complexes.
Major Products:
Oxidation: Quinones, sulfoxides, and sulfone derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated, alkylated, and arylated derivatives.
科学的研究の応用
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies for targeting specific molecular pathways involved in disease progression.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
2-phenylindole: Lacks the hydroxyphenyl and thiophenyl groups but shares the indole backbone.
3-hydroxy-2-pyridone: Contains a hydroxy group and a heterocyclic ring but differs in overall structure.
Uniqueness: 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both hydroxyphenyl and thiophenyl groups enhances its potential for diverse interactions and applications in various fields.
特性
分子式 |
C21H17NO4S |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H17NO4S/c23-18-10-4-1-7-15(18)19(24)12-21(26)16-8-2-3-9-17(16)22(20(21)25)13-14-6-5-11-27-14/h1-11,23,26H,12-13H2 |
InChIキー |
NKGVEQGWIRLYMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CS4)O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CS4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-({[5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B241967.png)
![1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241968.png)
![7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B242010.png)
![ethyl 2-((6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B242015.png)
![N-{[trans-4-({[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}methyl)cyclohexyl]carbonyl}-beta-alanine](/img/structure/B242016.png)

![12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B242024.png)
![6,7-dimethoxy-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B242030.png)
![3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B242033.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B242038.png)
![6-(furan-2-yl)-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B242052.png)
![1-(3-chlorophenyl)-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B242058.png)
